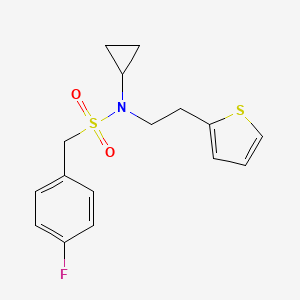

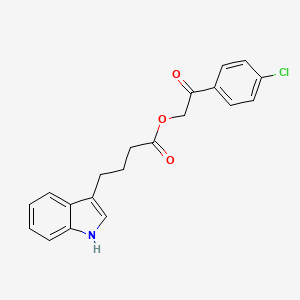

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide, commonly known as CP-544326, is a novel drug compound that has been developed for the treatment of various diseases, including cancer, inflammation, and pain. This compound belongs to the class of sulfonamides, which are known for their wide range of therapeutic applications.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis Techniques

A rhodium-catalyzed cyclopropanation method has been developed for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the utility of cyclopropanation of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014). Similarly, cyclopropanation of allylic alcohols using a recyclable fluorous disulfonamide ligand shows significant yield and enantioselectivity, highlighting the potential for sustainable and efficient synthetic processes (Miura et al., 2008).

Catalytic and Enantioselective Approaches

Research has also focused on catalytic enantioselective cyclopropanation, providing a broad range of substrates with high stereocontrol. These methodologies emphasize the role of chiral promoters and catalytic systems in achieving desired enantioselectivities and yields, as seen in the work on substrate generality in cyclopropanation reactions (Denmark & O'connor, 1997).

Novel Fluorination Techniques

Advancements in selective fluorination techniques have been made, such as the use of methanesulfonyl fluoride and cesium fluoride for selective fluorination of benzyl alcohols. This methodology provides a pathway for synthesizing fluorinated compounds with high selectivity and yield, expanding the toolkit for fluorine chemistry (Makino & Yoshioka, 1987).

Application in Indole and Fluoromethyl Compounds Synthesis

The efficient construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts showcases the utility of these compounds in synthesizing heterocyclic structures. This approach is pivotal for pharmaceutical and material science applications (Hiroya et al., 2002). Additionally, nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported, illustrating the potential for creating fluoroalkane derivatives (Prakash et al., 2009).

Propiedades

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c17-14-5-3-13(4-6-14)12-22(19,20)18(15-7-8-15)10-9-16-2-1-11-21-16/h1-6,11,15H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUBRAPQJSYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(4-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392550.png)

![benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392555.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2392556.png)

![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392557.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2392560.png)

![{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate](/img/structure/B2392564.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2392565.png)

![methyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392566.png)